Triethylgermanium chloride

Organogermanium Nucleophilic Cleavage Reactivity Comparison

Triethylgermanium chloride (CAS 994-28-5), also known as chlorotriethylgermane, is an organogermanium compound with the molecular formula C6H15ClGe. It is a colorless, moisture-sensitive liquid that serves as a versatile intermediate and precursor in organic synthesis and materials science.

Molecular Formula C6H15ClGe
Molecular Weight 195.26 g/mol
CAS No. 994-28-5
Cat. No. B1583768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriethylgermanium chloride
CAS994-28-5
Molecular FormulaC6H15ClGe
Molecular Weight195.26 g/mol
Structural Identifiers
SMILESCC[Ge](CC)(CC)Cl
InChIInChI=1S/C6H15ClGe/c1-4-8(7,5-2)6-3/h4-6H2,1-3H3
InChIKeyCZKMPDNXOGQMFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triethylgermanium Chloride CAS 994-28-5: Procurement Guide for Organometallic Synthesis & Semiconductor Precursor Applications


Triethylgermanium chloride (CAS 994-28-5), also known as chlorotriethylgermane, is an organogermanium compound with the molecular formula C6H15ClGe [1]. It is a colorless, moisture-sensitive liquid that serves as a versatile intermediate and precursor in organic synthesis and materials science [2]. Its physicochemical properties, including a boiling point of 173 °C , density of 1.175 g/mL at 25 °C , and a vapor pressure of 1.5±0.3 mmHg at 25°C , define its utility in specialized applications such as metal-organic chemical vapor deposition (MOCVD) and the synthesis of advanced organogermanium derivatives [2].

Why Triethylgermanium Chloride (CAS 994-28-5) is Not Interchangeable with Other Organogermanium Halides


Generic substitution among organogermanium halides is not possible because subtle variations in the alkyl substituents (e.g., methyl, ethyl, butyl) or the halide (e.g., Cl, Br, I) drastically alter steric hindrance, reactivity, and physicochemical properties. Triethylgermanium chloride's specific ethyl groups provide a unique balance of steric bulk and reactivity that differs significantly from trimethyl- or tributyl- analogs [1]. This affects reaction rates in nucleophilic cleavage [1] and influences its suitability as a precursor for semiconductor applications . Furthermore, its toxicological profile, while generally low, is distinct from other alkylgermanium compounds [2]. These differences necessitate a rigorous, evidence-based approach to selection.

Quantitative Differentiation of Triethylgermanium Chloride (CAS 994-28-5) Against Key Analogs


Nucleophilic Cleavage Reactivity: Triethyl vs. Trimethyl Analogs

Triethyl-substituted organogermanes are significantly less reactive in nucleophilic cleavage reactions compared to their trimethyl- analogs due to increased steric hindrance. This is a key differentiator for reactions requiring controlled reactivity [1].

Organogermanium Nucleophilic Cleavage Reactivity Comparison

Toxicity Profile: Triethylgermanium vs. Triethyltin & Triethyllead

Triethylgermanium compounds exhibit significantly lower toxicity than their tin and lead analogs, with a documented toxicity of less than one-tenth that of triethyltin and triethyllead [1]. This is a critical differentiator for applications where user and environmental safety are paramount.

Toxicology Organometallic Safety Comparison

In Vitro Biochemical Activity: Triethyl vs. Tributylgermanium

In biochemical assays, tri-n-butylgermanium is more active than triethylgermanium in inhibiting glucose oxidation and oxidative phosphorylation [1]. This highlights the influence of alkyl chain length on biological activity and provides a rationale for avoiding Triethylgermanium chloride when minimal interference in biological systems is required.

Biochemistry Inhibition Assay Mitochondrial Activity

Vapor Pressure: Triethylgermanium Chloride vs. Other Organogermanium Precursors

Triethylgermanium chloride possesses a moderate vapor pressure of 1.5±0.3 mmHg at 25°C . While specific quantitative comparisons to other organogermanium MOCVD precursors are not readily available in open literature, this property is a key factor in its selection for vapor deposition processes, distinguishing it from compounds with either too high or too low volatility for controlled thin film growth .

Semiconductor MOCVD Vapor Pressure

Steric Profile: Triethylgermanium Chloride vs. Trimethylgermanium Chloride

The triethylgermyl group (Et3Ge) presents a larger steric bulk compared to the trimethylgermyl group (Me3Ge), which directly influences reaction pathways and selectivity in organometallic synthesis [1]. This steric effect is a primary reason for the different reactivity observed in nucleophilic cleavage [1] and is a key differentiator for chemists designing synthetic routes.

Organometallic Steric Hindrance Synthesis

Definitive Application Scenarios for Triethylgermanium Chloride (CAS 994-28-5) Based on Differentiated Performance


Controlled Nucleophilic Substitution in Organometallic Synthesis

Researchers should prioritize Triethylgermanium chloride when a reaction requires a germanium-based electrophile with controlled, rather than maximal, reactivity. Its reduced susceptibility to nucleophilic cleavage, due to steric hindrance from the ethyl groups [1], allows for greater selectivity and prevents over-reaction in complex synthetic sequences. This is a direct consequence of its differentiated reactivity profile compared to trimethylgermanium chloride [1].

Synthesis of Low-Toxicity Organometallic Intermediates

For projects where minimizing biological activity and toxicity is a primary concern, Triethylgermanium chloride is the preferred choice over its tin and lead analogs. Its toxicity is less than one-tenth that of triethyltin and triethyllead [2]. Furthermore, its lower in vitro biochemical activity compared to tributylgermanium [2] makes it a more inert building block for pharmaceutical research and other biologically-sensitive applications.

MOCVD Precursor for Germanium-Containing Thin Films

Triethylgermanium chloride's specific vapor pressure of 1.5±0.3 mmHg at 25°C makes it a suitable and controllable precursor for metal-organic chemical vapor deposition (MOCVD) processes . This allows for the precise growth of germanium and silicon-germanium films for advanced semiconductor, photovoltaic, and optical device fabrication. This is a key differentiator from precursors with significantly higher or lower volatility.

Sterically Demanding Ligand Synthesis

The steric bulk of the triethylgermyl group is an asset when synthesizing ligands for transition metal catalysis. The ethyl groups create a defined steric environment around the germanium center, which can be used to tune the reactivity and selectivity of the resulting metal complexes [1]. This is a design principle that differentiates it from less sterically hindered germanium reagents like trimethylgermanium chloride [1].

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